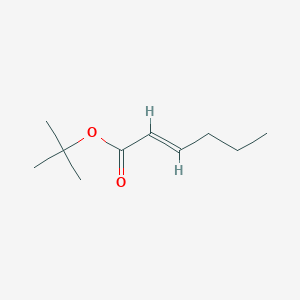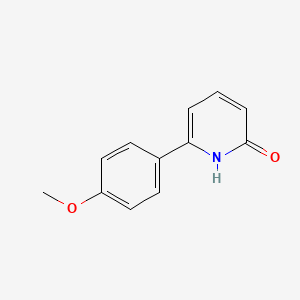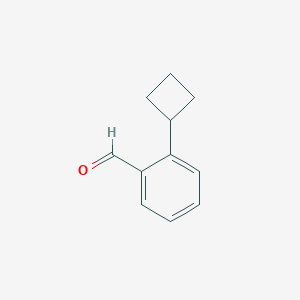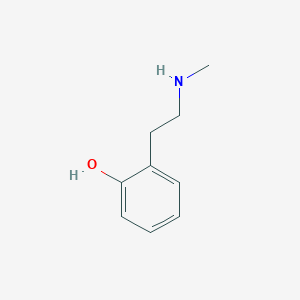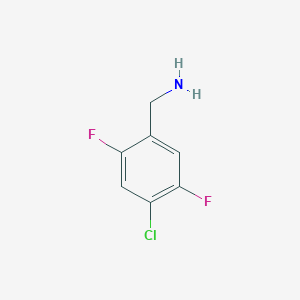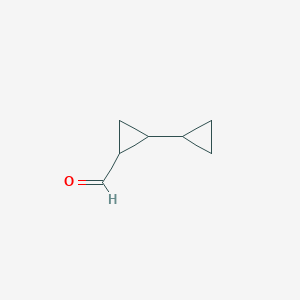
2-Cyclopropylcyclopropane-1-carbaldehyde
描述
2-Cyclopropylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C7H10O. It is a member of the cyclopropane family, which is characterized by the presence of a three-membered ring structure. This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylcyclopropane-1-carbaldehyde typically involves the formation of cyclopropane rings through the addition of carbenes to alkenes. One common method is the Simmons-Smith reaction, which uses a carbenoid reagent, such as diiodomethane and zinc-copper couple, to form the cyclopropane ring . The reaction conditions generally involve the use of an inert solvent like diethyl ether and are carried out at low temperatures to control the reactivity of the carbenoid.
Industrial Production Methods
Industrial production of cyclopropane derivatives, including this compound, often employs similar carbene addition reactions. these processes are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rates and reduce the formation of by-products.
化学反应分析
Types of Reactions
2-Cyclopropylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane rings can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted cyclopropane derivatives
科学研究应用
2-Cyclopropylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of ring strain and reactivity.
Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals
作用机制
The mechanism of action of 2-Cyclopropylcyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane rings. The high ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The aldehyde group also plays a crucial role in its reactivity, enabling nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific chemical reactions and applications being studied .
相似化合物的比较
Similar Compounds
Cyclopropane: The simplest cyclopropane compound, used as an anesthetic and in organic synthesis.
Cyclopropylmethanol: A cyclopropane derivative with a hydroxyl group, used in organic synthesis.
Cyclopropylamine: Contains an amine group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-Cyclopropylcyclopropane-1-carbaldehyde is unique due to its dual cyclopropane rings and aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its strained ring system and functional group versatility distinguish it from other cyclopropane derivatives .
属性
IUPAC Name |
2-cyclopropylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-4-6-3-7(6)5-1-2-5/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJDZTJKRLSDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


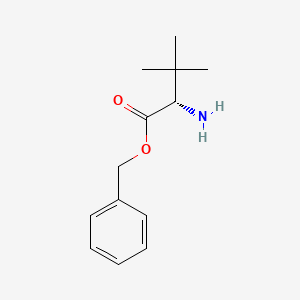
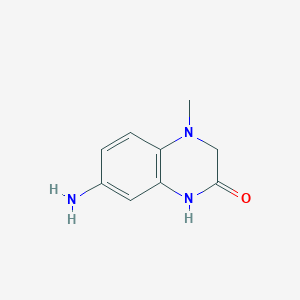

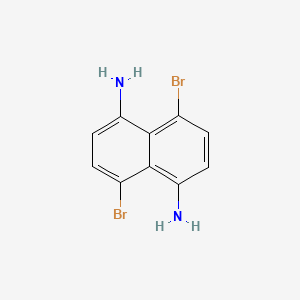
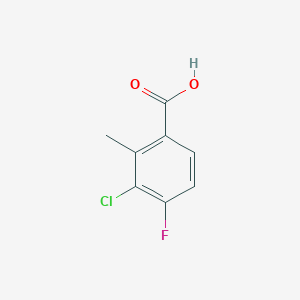
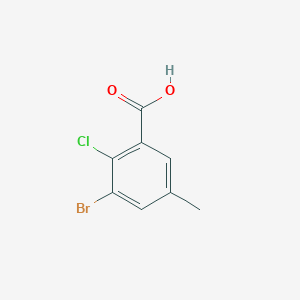

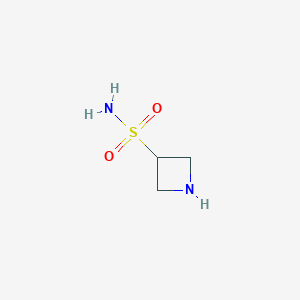
![O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B3243016.png)
